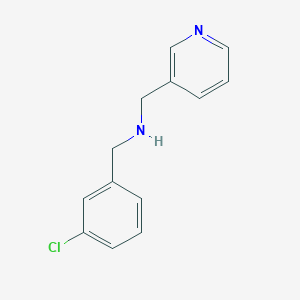
2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine and material science. This compound is a derivative of fluorene and is commonly referred to as MAFOC in the scientific literature.
Mechanism of Action
The mechanism of action of MAFOC is not fully understood. However, it has been suggested that MAFOC exerts its biological activities through the regulation of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. MAFOC has been found to inhibit the activation of these pathways, which are involved in the regulation of various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
MAFOC has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. MAFOC has also been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
MAFOC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits excellent stability under various conditions. MAFOC also exhibits excellent solubility in various solvents, making it easy to handle in the lab. However, one limitation of MAFOC is its relatively low water solubility, which may limit its applications in biological systems.
Future Directions
There are several future directions for the research on MAFOC. One direction is the development of MAFOC-based materials for various applications such as optoelectronic devices, sensors, and catalysis. Another direction is the investigation of the mechanism of action of MAFOC and its potential applications in the treatment of various diseases such as cancer and inflammatory diseases. Furthermore, the development of new synthetic routes for MAFOC and its derivatives may lead to the discovery of new compounds with improved properties and biological activities.
Conclusion:
In conclusion, MAFOC is a promising compound with potential applications in various fields such as medicine and material science. Its synthesis method is relatively simple and it exhibits excellent stability and solubility. MAFOC has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action is still under investigation. The future directions for the research on MAFOC are diverse, and it is expected that further studies on this compound will lead to the discovery of new materials and therapies with improved properties and efficacy.
Synthesis Methods
The synthesis of MAFOC involves the reaction of 2-aminomethyl-9-oxo-9H-fluorene-1-carboxylate with mesityl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification using column chromatography.
Scientific Research Applications
MAFOC has been extensively studied for its potential applications in various fields such as medicine and material science. In medicine, MAFOC has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. MAFOC has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
In material science, MAFOC has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. It has been found to exhibit excellent optical and electronic properties, making it a promising candidate for the development of various optoelectronic devices such as OLEDs and solar cells.
properties
Product Name |
2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate |
|---|---|
Molecular Formula |
C25H21NO4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C25H21NO4/c1-14-11-15(2)23(16(3)12-14)26-21(27)13-30-25(29)20-10-6-9-18-17-7-4-5-8-19(17)24(28)22(18)20/h4-12H,13H2,1-3H3,(H,26,27) |
InChI Key |
RZCYEVHJXKETMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B262718.png)

![2-{[4-(Diethylamino)benzyl]amino}ethanol](/img/structure/B262726.png)




![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)

![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)
![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)